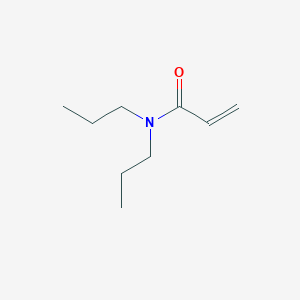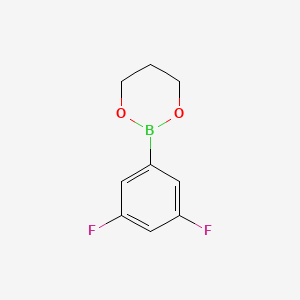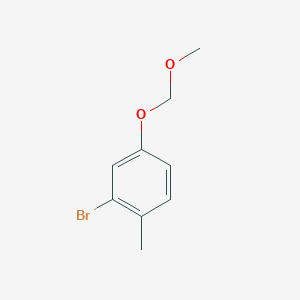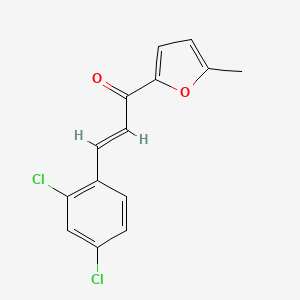
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as DMPF, is a synthetic organic compound that has been widely studied for its potential applications in medicinal chemistry and drug discovery. DMPF is a member of the class of compounds known as furanones, which are characterized by the presence of a five-membered ring containing one oxygen atom. This compound has been found to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of DMPF is not well understood, but it is thought to involve the inhibition of multiple targets. For example, DMPF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, DMPF has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Finally, DMPF has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPF have been studied in a number of cell and animal models. In cell culture models, DMPF has been found to inhibit the growth of a variety of cancer cell lines, including lung, breast, and prostate cancer. Additionally, DMPF has been found to induce apoptosis in cancer cells, as well as inhibit angiogenesis. In animal models, DMPF has been found to reduce inflammation and possess anti-tumor activity.
实验室实验的优点和局限性
The use of DMPF in laboratory experiments offers several advantages. Firstly, DMPF is relatively easy to synthesize from commercially available starting materials. Additionally, DMPF has been found to possess a range of biological activities, making it an ideal compound for the study of a variety of diseases. Finally, DMPF is relatively stable, making it suitable for use in a variety of laboratory experiments.
The main limitation of DMPF is that the mechanism of action is not well understood. Additionally, the long-term effects of DMPF on human health are not known, and further research is needed to determine its safety.
未来方向
The potential applications of DMPF in medicinal chemistry and drug discovery are numerous, and there are many directions for future research. Firstly, further research is needed to elucidate the mechanism of action of DMPF. Additionally, further studies are needed to investigate the long-term safety of DMPF in humans. Finally, further research is needed to investigate the potential of DMPF as an anti-cancer agent, as well as its potential applications in other diseases.
合成方法
DMPF can be synthesized from commercially available starting materials, such as 2,4-dichlorophenylacetic acid and 5-methylfuran-2-yl prop-2-en-1-one. The synthesis procedure involves a series of steps, including esterification, reduction, and cyclization. The esterification step involves the reaction of the acid and the furanone, which is then followed by a reduction step using sodium borohydride. Finally, the cyclization of the ester intermediate is performed using a base, such as potassium carbonate, to form the desired product.
科学研究应用
DMPF has been studied extensively in the scientific literature for its potential applications in medicinal chemistry and drug discovery. It has been found to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In particular, DMPF has been found to possess strong anticancer activity in a number of cancer cell lines, including lung, breast, and prostate cancer. Additionally, DMPF has been shown to inhibit the growth of tumor cells by inducing apoptosis and by inhibiting angiogenesis.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-2-7-14(18-9)13(17)6-4-10-3-5-11(15)8-12(10)16/h2-8H,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDJRWAUGOWOCA-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

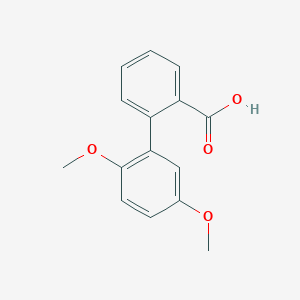
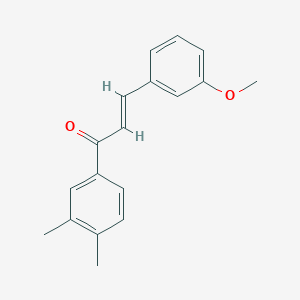


![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)


